molecular formula C19H19N5O6S B2487029 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate CAS No. 1351612-22-0

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate

Cat. No.: B2487029
CAS No.: 1351612-22-0
M. Wt: 445.45
InChI Key: BILYEDMLBFTXCO-UHFFFAOYSA-N
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Description

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate is a useful research compound. Its molecular formula is C19H19N5O6S and its molecular weight is 445.45. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate is a derivative of oxadiazole and thiazole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound is characterized by the presence of an azetidine ring, an oxadiazole moiety, and a thiazole group. The structural formula can be represented as follows:

CxHyNzOaSb\text{C}_{\text{x}}\text{H}_{\text{y}}\text{N}_{\text{z}}\text{O}_{\text{a}}\text{S}_{\text{b}}

Where x,y,z,a,bx,y,z,a,b denote the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and thiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Cell LineIC50 (µM)Reference
MCF-712.5Bernard et al. 2014
A5498.0Kakkar et al. 2018
PC315.0Giordano et al. 2019

Antimicrobial Activity

The antimicrobial potential of similar oxadiazole derivatives has also been documented. In vitro studies have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for certain derivatives indicate moderate antibacterial effects .

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32Sattar et al. 2020
Escherichia coli64Zhang et al. 2018

The biological activity of the compound is largely attributed to its ability to inhibit specific enzymes or pathways involved in disease processes:

  • Histone Deacetylase Inhibition : Some derivatives have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression profiles that favor apoptosis in cancer cells .
  • Reactive Oxygen Species Generation : The compound may induce oxidative stress in cells, which can lead to cellular damage and apoptosis .
  • Antimicrobial Mechanisms : The antimicrobial activity is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

A notable study explored the effects of a related compound on human cancer cell lines where it was found to significantly reduce cell viability in a dose-dependent manner. The study highlighted the importance of structural modifications in enhancing biological activity .

Properties

IUPAC Name

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S.C2H2O4/c23-15(20-17-18-6-7-25-17)11-22-9-13(10-22)16-19-14(21-24-16)8-12-4-2-1-3-5-12;3-1(4)2(5)6/h1-7,13H,8-11H2,(H,18,20,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILYEDMLBFTXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=NC=CS2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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